An In-depth Technical Guide to Pyrido[2,3-b]pyrazin-7-ylboronic Acid and Its Derivatives: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to Pyrido[2,3-b]pyrazin-7-ylboronic Acid and Its Derivatives: Synthesis, Properties, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of Pyrido[2,3-b]pyrazin-7-ylboronic acid and its pinacol ester derivative, compounds of significant interest in medicinal chemistry and drug development. We will delve into their chemical structure, physicochemical properties, synthesis, and pivotal role as building blocks in the construction of complex bioactive molecules through Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold, frequently incorporated into molecules designed to interact with various biological targets. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions and coordination with metal ions, making it a versatile framework for the design of enzyme inhibitors and receptor modulators. Derivatives of this scaffold have shown a wide range of biological activities, including potential as anticancer agents and kinase inhibitors.
The introduction of a boronic acid or its corresponding ester at the 7-position of the pyrido[2,3-b]pyrazine ring system unlocks its potential for facile carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. This strategic functionalization allows for the modular and efficient synthesis of diverse libraries of compounds, accelerating the structure-activity relationship (SAR) studies crucial for drug development.
Chemical Structure and Physicochemical Properties
While Pyrido[2,3-b]pyrazin-7-ylboronic acid is the reactive species in cross-coupling reactions, it is often handled and stored as its more stable pinacol ester derivative, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-b]pyrazine. The inherent instability of many heteroaromatic boronic acids, which are susceptible to protodeboronation, makes the use of their pinacol esters a common and advisable practice in organic synthesis.
Visualizing the Core Structure
The following diagram illustrates the chemical structures of Pyrido[2,3-b]pyrazin-7-ylboronic acid and its pinacol ester. The planarity and electronic nature of the fused ring system are key to its chemical behavior. The crystal structure of the closely related 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine reveals a relatively planar pyridopyrazine moiety, which is likely maintained in the boronic acid derivatives.[1][2]
Caption: Chemical structures of the target boronic acid and its pinacol ester.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester, which is commercially available.
| Property | Value | Reference |
| CAS Number | 1210047-44-1 | |
| Molecular Formula | C₁₃H₁₆BN₃O₂ | |
| Molecular Weight | 257.10 g/mol | |
| Appearance | Solid | |
| Melting Point | 167-172 °C | |
| Storage Temperature | 2-8 °C | |
| SMILES | CC1(C)OB(OC1(C)C)c2cnc3nccnc3c2 | |
| InChI | 1S/C13H16BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-10-11(17-8-9)16-6-5-15-10/h5-8H,1-4H3 |
Spectroscopic Characterization (Predicted)
Based on the structure and data from similar boronic acid pinacol esters, the following spectroscopic characteristics are expected for Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester:
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the pyridopyrazine core, likely in the range of 7.5-9.0 ppm. A sharp singlet integrating to 12 protons around 1.3 ppm would correspond to the methyl groups of the pinacol ester.[3][4][5]
-
¹³C NMR: Aromatic carbons would appear in the 120-160 ppm region. The quaternary carbons of the pinacol group would be observed around 84 ppm, and the methyl carbons around 25 ppm. The carbon atom attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.[3][4][5]
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¹¹B NMR: A broad singlet is expected in the range of 20-35 ppm, which is characteristic of a trigonal boronic ester.
Synthesis of Pyrido[2,3-b]pyrazin-7-ylboronic Acid Pinacol Ester
The most common and efficient method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation reaction .[6][7] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable base and palladium catalyst.
The logical precursor for the synthesis of Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester is a 7-halo-pyrido[2,3-b]pyrazine, such as 7-bromo- or 7-chloro-pyrido[2,3-b]pyrazine.
Proposed Synthetic Workflow
Caption: Synthetic pathway to the target boronic acid and its ester.
Experimental Protocol: Miyaura Borylation (General Procedure)
This protocol is a generalized procedure based on well-established methods for the Miyaura borylation of heteroaryl halides. Optimization may be required for this specific substrate.
-
Reaction Setup: To an oven-dried reaction vessel, add 7-bromo-pyrido[2,3-b]pyrazine (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 2.0-3.0 equiv).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO) is added, followed by the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a solvent such as ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Anhydrous Conditions: While some water can be tolerated, especially in later stages, starting with anhydrous conditions prevents premature hydrolysis of the diboron reagent and potential side reactions.
-
Base (KOAc): A mild base like potassium acetate is crucial. It is believed to facilitate the transmetalation step by forming a more reactive palladium-acetate intermediate, without being so strong as to promote significant protodeboronation of the product.[6][7]
-
Catalyst (Pd(dppf)Cl₂): The dppf ligand is a robust and versatile ligand for a wide range of cross-coupling reactions, known for its thermal stability and efficiency in coupling heteroaryl halides.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of Pyrido[2,3-b]pyrazin-7-ylboronic acid and its ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[8] This reaction allows for the formation of a C-C bond between the C7 position of the pyridopyrazine core and an sp²- or sp³-hybridized carbon of an organic halide or triflate. This method is exceptionally powerful for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Suzuki-Miyaura Coupling: Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol outlines a general procedure for the coupling of Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester with an aryl bromide.
-
Reaction Setup: In a reaction vessel, combine Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Solvent and Catalyst Addition: A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or DME/water), is added. The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), is then added.
-
Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C) for 2-12 hours, with reaction progress monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired 7-aryl-pyrido[2,3-b]pyrazine.
Self-Validating System and Causality:
-
Base: The base is essential for the transmetalation step, activating the boronic ester to facilitate the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction outcome.[8]
-
Solvent System: The use of a biphasic solvent system is common and often beneficial. It helps to dissolve both the organic-soluble reactants and the inorganic base, facilitating the reaction at the interface.
-
Catalyst: Pd(PPh₃)₄ is a widely used, reliable catalyst for Suzuki couplings. It is a source of the active Pd(0) species required to initiate the catalytic cycle.
Conclusion and Future Outlook
Pyrido[2,3-b]pyrazin-7-ylboronic acid and its pinacol ester are valuable and versatile reagents in modern organic synthesis, particularly for applications in drug discovery. Their ability to readily participate in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient platform for the synthesis of complex molecules based on the privileged pyrido[2,3-b]pyrazine scaffold. Understanding the synthesis, handling, and reactivity of these compounds, as detailed in this guide, is key to leveraging their full potential in the development of novel therapeutics. As the demand for efficient and modular synthetic strategies continues to grow, the importance of well-designed building blocks like Pyrido[2,3-b]pyrazin-7-ylboronic acid will undoubtedly increase.
References
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Popek, R., & Crundwell, G. (2019). Crystal structures of 2,3-bis-(thio-phen-2-yl)pyrido[2,3- b]pyrazine and 7-bromo-2,3-bis-(thio-phen-2-yl)pyrido[2,3- b]pyrazine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 89–93. [Link]
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